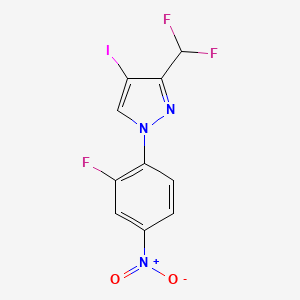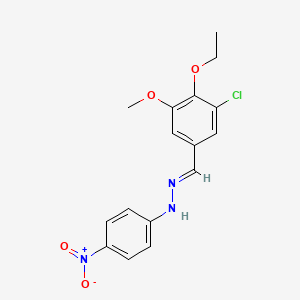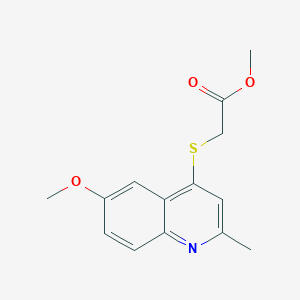![molecular formula C13H10F2N6S B10901706 5-(difluoromethyl)-4-{[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10901706.png)
5-(difluoromethyl)-4-{[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(ジフルオロメチル)-4-{[(E)-(3-フェニル-1H-ピラゾール-4-イル)メチリデン]アミノ}-4H-1,2,4-トリアゾール-3-チオールは、トリアゾール誘導体のクラスに属する合成有機化合物です。トリアゾールは、さまざまな生物学的活性で知られており、医薬品化学で広く使用されています。
2. 製法
合成ルートと反応条件
5-(ジフルオロメチル)-4-{[(E)-(3-フェニル-1H-ピラゾール-4-イル)メチリデン]アミノ}-4H-1,2,4-トリアゾール-3-チオールの合成は、通常、以下の手順を含みます。
ピラゾール環の形成: ピラゾール環は、ヒドラジンとβ-ジケトンとの反応によって合成できます。
トリアゾール環の形成: トリアゾール環は、適切なヒドラジドと二硫化炭素、およびアルキル化剤を反応させることで合成できます。
ピラゾール環とトリアゾール環のカップリング: ピラゾール環とトリアゾール環は、適切なアルデヒドまたはケトンとの縮合反応によって結合させることができます。
工業的製造方法
この化合物の工業的製造方法は、収率と純度を最大化し、コストと環境への影響を最小限に抑えるために、合成ルートの最適化を伴う可能性があります。これには、連続フローリアクター、グリーンケミストリーの原則、および高度な精製技術の使用が含まれる可能性があります。
3. 化学反応の解析
反応の種類
酸化: この化合物は、特にチオール基で酸化反応を受ける可能性があり、ジスルフィドの生成につながります。
還元: 還元反応は、ジフルオロメチル基またはイミン結合を標的にすることができます。
置換: この化合物は、特にトリアゾール環で求核置換または求電子置換反応を受ける可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素、過マンガン酸カリウム、硝酸などがあります。
還元: 一般的な還元剤には、水素化ホウ素ナトリウム、水素化アルミニウムリチウム、および触媒的接触水素化などがあります。
置換: 一般的な試薬には、ハロゲン、ハロアルカン、およびアミンやチオールなどの求核剤などがあります。
生成される主要な生成物
酸化: ジスルフィドとスルホキシド。
還元: ジフルオロメチル基とイミン結合の還元形。
置換: 置換されたトリアゾール誘導体。
4. 科学研究の応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌、抗真菌、抗がんなどの潜在的な生物学的活性を調査されています。
医学: さまざまな生物学的活性のために、潜在的な治療薬として検討されています。
工業: 新素材や化学プロセスの開発に使用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(DIFLUOROMETHYL)-4-{[(E)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the condensation of hydrazine with an appropriate β-diketone or β-ketoester.
Introduction of the phenyl group: This step involves the substitution of the pyrazole ring with a phenyl group using a suitable electrophile, such as phenyl halide, under basic conditions.
Formation of the triazole ring: The triazole ring can be synthesized by the cyclization of an appropriate hydrazine derivative with a nitrile or an azide.
Introduction of the difluoromethyl group:
Formation of the final compound: The final step involves the condensation of the triazole derivative with the pyrazole derivative under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of scalable processes for large-scale production.
化学反応の分析
Types of Reactions
5-(DIFLUOROMETHYL)-4-{[(E)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, using suitable reagents and conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride, hydrogen gas with a metal catalyst.
Substitution reagents: Halides, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides or ketones, while reduction may yield alcohols or amines.
科学的研究の応用
5-(DIFLUOROMETHYL)-4-{[(E)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other industrially important compounds.
作用機序
5-(ジフルオロメチル)-4-{[(E)-(3-フェニル-1H-ピラゾール-4-イル)メチリデン]アミノ}-4H-1,2,4-トリアゾール-3-チオールの作用機序は、まだ十分に理解されていません。特定の分子標的や経路との相互作用を通じて効果を発揮すると考えられています。これらには、以下が含まれる可能性があります。
酵素阻害: この化合物は、生物学的プロセスに関与する特定の酵素を阻害する可能性があります。
受容体結合: この化合物は、特定の受容体に結合し、その活性を調節する可能性があります。
DNA/RNA相互作用: この化合物は、核酸と相互作用し、遺伝子の発現や複製に影響を与える可能性があります。
6. 類似の化合物との比較
類似の化合物
1,2,4-トリアゾール: 幅広い生物学的活性を持つ母体化合物。
ジフルオロメチル誘導体: 類似の構造的特徴と潜在的な生物学的活性を持つ化合物。
ピラゾール誘導体: ピラゾール環を持つ化合物で、さまざまな生物学的活性で知られています。
ユニークさ
5-(ジフルオロメチル)-4-{[(E)-(3-フェニル-1H-ピラゾール-4-イル)メチリデン]アミノ}-4H-1,2,4-トリアゾール-3-チオールは、ジフルオロメチル基、ピラゾール環、トリアゾール環を組み合わせている点でユニークです。このユニークな構造は、他の類似の化合物には存在しない特定の生物学的活性と化学的特性を付与する可能性があります。
類似化合物との比較
Similar Compounds
- **5-(TRIFLUOROMETHYL)-4-{[(E)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
- **5-(CHLOROMETHYL)-4-{[(E)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
- **5-(BROMOMETHYL)-4-{[(E)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Uniqueness
The uniqueness of 5-(DIFLUOROMETHYL)-4-{[(E)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the difluoromethyl group, in particular, can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.
特性
分子式 |
C13H10F2N6S |
|---|---|
分子量 |
320.32 g/mol |
IUPAC名 |
3-(difluoromethyl)-4-[(E)-(5-phenyl-1H-pyrazol-4-yl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C13H10F2N6S/c14-11(15)12-19-20-13(22)21(12)17-7-9-6-16-18-10(9)8-4-2-1-3-5-8/h1-7,11H,(H,16,18)(H,20,22)/b17-7+ |
InChIキー |
VLSTUNSDTUQZQS-REZTVBANSA-N |
異性体SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)/C=N/N3C(=NNC3=S)C(F)F |
正規SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)C=NN3C(=NNC3=S)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B10901625.png)
![2-[(E)-{[5-(pyridin-2-yl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]imino}methyl]phenol](/img/structure/B10901626.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-2-[(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B10901637.png)
![2-ethoxy-N-[2-(naphthalen-2-yl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide](/img/structure/B10901653.png)
![4-{5-[(E)-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}benzoic acid](/img/structure/B10901659.png)

![4-[(2Z)-2-(4-hydroxy-3-methoxy-5-nitrobenzylidene)hydrazinyl]benzoic acid](/img/structure/B10901664.png)

![methyl 4-[(E)-{2-[(4-cyano-2-fluorophenyl)carbonyl]hydrazinylidene}methyl]benzoate](/img/structure/B10901670.png)

![2-[(5E)-5-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B10901678.png)
![N'-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]-3-iodobenzohydrazide](/img/structure/B10901684.png)
![4-({(E)-[4-(difluoromethoxy)-3-methoxyphenyl]methylidene}amino)-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10901692.png)
![(3-{(E)-[6-(ethoxycarbonyl)-7-methyl-3-oxo-5-(thiophen-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B10901696.png)
